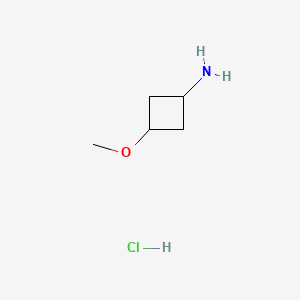
3-O-Benzyl-beta-D-glucose
Übersicht
Beschreibung
3-O-Benzyl-beta-D-glucose is a chemical compound with the molecular formula C13H18O6 . It is also known by other names such as 3-O-BENZYL-D-GLUCOPYRANOSE and has a CAS number 97590-76-6 . The molecular weight of this compound is 270.28 g/mol .
Synthesis Analysis
The synthesis of 3-O-Benzyl-beta-D-glucose involves regioselective protection and deprotection strategies . One of the key steps in the synthesis process is the selective debenzylation–acetylation of perbenzylated β-glucose using ZnCl2–Ac2O–HOAc .Molecular Structure Analysis
The IUPAC name for 3-O-Benzyl-beta-D-glucose is (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol . The InChIKey for this compound is FYEFQDXXKFUMOJ-NJMOYASZSA-N . The compound has a total of 4 hydrogen bond donors and 6 hydrogen bond acceptors .Physical And Chemical Properties Analysis
3-O-Benzyl-beta-D-glucose has a molecular weight of 270.28 g/mol . The compound has a total of 4 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 270.11033829 g/mol . The compound has a topological polar surface area of 99.4 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis in Carbohydrate Chemistry
3-O-Benzyl-beta-D-glucose is a significant compound in carbohydrate chemistry. Lu, Navidpour, and Taylor (2005) developed an efficient three-step synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, a vital building block in carbohydrate chemistry, highlighting the importance of 3-O-Benzyl-beta-D-glucose derivatives in this field Lu, Navidpour & Taylor, 2005.
Enzymatic Applications
Glucose oxidase, an enzyme that catalyzes the oxidation of beta-D-glucose, is extensively used in various industries, including pharmaceutical and biotechnology. This enzyme's applications, as discussed by Bankar et al. (2009), indicate the broader context in which derivatives of beta-D-glucose, including 3-O-Benzyl-beta-D-glucose, can be applied .
Synthetic Carbohydrate Chemistry
The use of O-chloroacetyl derivatives of D-glucose, as explored by Bertolini and Glaudemans (1970), demonstrates the versatility of glucose derivatives in synthetic carbohydrate chemistry. These derivatives serve as valuable tools for creating specialized carbohydrate derivatives, highlighting the potential applications of 3-O-Benzyl-beta-D-glucose in similar contexts Bertolini & Glaudemans, 1970.
Immunochemical Detection
Uchida et al. (2004) explored the detection of 3-deoxyglucosone, a metabolite of glucose, using immunochemical methods. This research underscores the significance of glucose derivatives in the development of diagnostic tools and assays in medical research .
Applications in Glycosylation
Various studies, like those by Lichtenthaler et al. (1997), Lee et al. (2004), and Rawal et al. (2009), have focused on the synthesis and applications of specific glucose derivatives in the construction of more complex carbohydrate structures. These studies highlight the role of glucose derivatives in glycosylation reactions, which are crucial in various biological processes and pharmaceutical applications , , .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFQDXXKFUMOJ-NJMOYASZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60243057 | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Benzyl-beta-D-glucose | |
CAS RN |
97590-76-6 | |
| Record name | 3-O-(Phenylmethyl)-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97590-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Benzyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60243057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-benzyl-β-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











